SEN-1269

Alzheimer's disease Aβ aggregation Drug discovery

SEN-1269 (CAS 956128-01-1; IUPAC: 3-[[5-[3-(dimethylamino)phenoxy]pyrimidin-2-yl]amino]phenol) is a synthetic small-molecule amyloid-β (Aβ) aggregation inhibitor. Its mechanism of action involves direct binding to monomeric Aβ(1-42), thereby blocking the formation of toxic oligomers and fibrils.

Molecular Formula C18H18N4O2
Molecular Weight 322.4 g/mol
CAS No. 956128-01-1
Cat. No. B610782
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSEN-1269
CAS956128-01-1
SynonymsSEN-1269;  SEN 1269;  SEN1269; 
Molecular FormulaC18H18N4O2
Molecular Weight322.4 g/mol
Structural Identifiers
SMILESCN(C)C1=CC(=CC=C1)OC2=CN=C(N=C2)NC3=CC(=CC=C3)O
InChIInChI=1S/C18H18N4O2/c1-22(2)14-6-4-8-16(10-14)24-17-11-19-18(20-12-17)21-13-5-3-7-15(23)9-13/h3-12,23H,1-2H3,(H,19,20,21)
InChIKeyMFPAAKZZUIRMKR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

SEN-1269 (CAS 956128-01-1): Chemical Identity and Core Pharmacological Profile for Alzheimer's Research


SEN-1269 (CAS 956128-01-1; IUPAC: 3-[[5-[3-(dimethylamino)phenoxy]pyrimidin-2-yl]amino]phenol) is a synthetic small-molecule amyloid-β (Aβ) aggregation inhibitor [1]. Its mechanism of action involves direct binding to monomeric Aβ(1-42), thereby blocking the formation of toxic oligomers and fibrils . The compound has been characterized for its ability to protect neuronal cell lines from Aβ-induced cytotoxicity and to rescue deficits in long-term potentiation (LTP) and memory in vivo [2].

SEN-1269: Why Generic Aβ Aggregation Inhibitor Substitution is Scientifically Unjustified


Substituting SEN-1269 with another Aβ aggregation inhibitor (e.g., RS-0406, curcumin, or scyllo-inositol) is not scientifically equivalent due to critical differences in potency, target binding affinity, and downstream functional rescue. SEN-1269 was specifically optimized from the RS-0406 scaffold to improve drug-like properties, including greater cell penetration and an enhanced ADME profile [1]. In vitro binding and functional assays reveal distinct potency values, and only SEN-1269 has been shown to rescue LTP deficits induced by naturally secreted, cell-derived Aβ oligomers in vivo [2]. Therefore, experimental reproducibility and data integrity depend on using the exact compound.

SEN-1269 Product-Specific Quantitative Evidence: Head-to-Head Comparisons and Class-Level Benchmarking


Direct Comparative Potency and Drug-Likeness: SEN-1269 vs. Parent Scaffold RS-0406

SEN-1269 is a structural analogue of RS-0406, designed through scaffold optimization to enhance potency and drug-like properties. A direct comparative analysis from the same research group found that SEN-1269 is more potent than RS-0406 in both fibrillogenesis and cell viability assays [1]. Crucially, SEN-1269 exhibits greater cell penetration, an improved in vitro ADME profile, and absorption following oral dosing, addressing key limitations of the parent compound [1].

Alzheimer's disease Aβ aggregation Drug discovery

Direct Binding Affinity to Aβ(1-42) Monomer: Kd Quantification

SEN-1269 demonstrates direct, quantifiable binding to monomeric Aβ(1-42), a key step in preventing aggregation. Surface plasmon resonance (SPR) studies established a dissociation constant (Kd) of 4.4 µM [1]. This direct binding is the mechanistic basis for its downstream inhibitory effects.

Surface Plasmon Resonance Binding affinity Aβ monomer

Neuroprotection Against Aβ(1-42) Cytotoxicity: IC50 Quantification

In MTT cell viability assays using neuronal cell lines, SEN-1269 protects against Aβ(1-42)-induced toxicity with an IC50 of 15 µM . This functional readout confirms that the compound's binding activity translates into a meaningful cellular protective effect.

Neuroprotection Cytotoxicity Cell viability

Rescue of Aβ-Induced Synaptic Deficits: In Vivo LTP and Memory

SEN-1269 demonstrates functional efficacy in a disease-relevant in vivo model. The compound significantly reduced deficits in hippocampal long-term potentiation (LTP) and memory performance induced by intracerebroventricular (i.c.v.) administration of naturally secreted, cell-derived Aβ oligomers in rats [1]. This represents a high-level functional validation of its neuroprotective mechanism.

Long-term potentiation Memory In vivo electrophysiology

SEN-1269: Optimal Research and Industrial Application Scenarios Based on Quantitative Evidence


Mechanistic Studies of Aβ Aggregation and Oligomer Toxicity

SEN-1269 is ideally suited for in vitro studies aiming to dissect the molecular mechanisms of Aβ aggregation and its downstream toxic effects. Its quantifiable binding affinity (Kd = 4.4 µM) to monomeric Aβ(1-42) and defined IC50 (15 µM) for cellular protection provide clear benchmarks for experimental design and result interpretation [1]. Researchers can confidently use SEN-1269 as a positive control in aggregation assays (Thioflavin-T fluorescence) and cytotoxicity assays to validate their model systems.

Ex Vivo and In Vivo Electrophysiology of Synaptic Dysfunction

SEN-1269 has been validated in hippocampal slice LTP experiments and in vivo LTP recordings. Its demonstrated ability to rescue LTP deficits induced by synthetic Aβ(1-42) and, critically, by cell-derived Aβ oligomers in vivo makes it a high-value tool for electrophysiology studies focused on synaptic plasticity in Alzheimer's disease models [2].

Behavioral Pharmacology and Cognitive Testing in Rodent Models

SEN-1269 has shown efficacy in an alternating-lever cyclic-ratio schedule, a complex operant task assessing memory and cognitive flexibility, following i.c.v. administration of Aβ oligomers [2]. This makes it a preferred compound for behavioral pharmacologists seeking a small-molecule tool to probe the link between Aβ oligomers and cognitive decline in vivo.

Medicinal Chemistry and Lead Optimization Campaigns

As a structurally optimized analog of RS-0406, SEN-1269 serves as a key benchmark lead compound. Its improved cell penetration and in vitro ADME profile compared to RS-0406 provide a validated starting point for further structure-activity relationship (SAR) studies aimed at developing orally bioavailable Aβ aggregation inhibitors [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for SEN-1269

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.